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Bis(2,4,6-

trimethylpyridine)iodonium

Hexafluorophosphate

CAS No.: 113119-46-3

Cat. No.: B1142845

Get Quote

Abstract
This technical guide examines the discovery, structural evolution, and synthetic utility of

Barluenga’s Reagent (Bis(pyridine)iodonium(I) tetrafluoroborate,

) and its analogues. Originally developed to address the limitations of elemental iodine and
unstable hypoiodites, this reagent class has become a cornerstone for electrophilic iodination.
We analyze the transition from perchlorate-based precursors (IDCP) to the stable
tetrafluoroborate salts, explore ligand-modified analogues for steric tuning, and detail polymer-
supported variants that align with Green Chemistry principles.

Historical Context and Discovery
The Pre-Barluenga Era: The Stability Challenge
Before the 1990s, electrophilic iodination relied heavily on elemental iodine (
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) activated by silver salts or toxic mercury compounds. While effective, these methods suffered
from heterogeneity, poor atom economy, and the generation of heavy metal waste.

The closest homogeneous analogue was Iodonium Dicollidine Perchlorate (IDCP), introduced

by Lemieux and Morgan in the 1960s. While IDCP was a powerful iodinating agent, particularly

in carbohydrate chemistry, it carried significant risks:

Safety: Perchlorate salts are potentially explosive.

Solubility: Limited solubility in non-polar organic solvents.

The Breakthrough: Barluenga’s Contribution
In the late 1980s and early 1990s, José Barluenga and his team at the University of Oviedo

(Spain) sought a stable, non-explosive, and easy-to-handle source of iodonium (

) ions.

They identified that replacing the perchlorate counterion with tetrafluoroborate (

) and using pyridine instead of collidine (initially) produced a reagent that was:

Stable: Solid, non-hygroscopic, and shelf-stable at room temperature.

Safe: Removed the explosion risk of perchlorates.

Versatile: Capable of iodinating alkenes, alkynes, and aromatics under mild conditions.

The resulting complex, Bis(pyridine)iodonium(I) tetrafluoroborate (

), is now universally known as Barluenga’s Reagent.

Structural Evolution and Analogues
The development of analogues has been driven by three requirements: Modulating Reactivity,

Improving Solubility, and Enabling Recycling.

Ligand Engineering (Steric and Electronic Tuning)
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The pyridine ligands stabilize the iodine(I) center. Modifying these ligands alters the

electrophilicity of the iodine and the steric environment during the reaction.

Analogue Class Ligand (L) Characteristics
Primary
Application

Parent Pyridine
Balanced

stability/reactivity.

General

iodination/oxidation.

Steric 2,4,6-Collidine

Increased steric bulk;

hinders nucleophilic

attack on iodine.

Glycosylation;

selective alkene

functionalization.

Electronic

4-

Dimethylaminopyridin

e (DMAP)

Highly electron-rich;

stabilizes

more strongly.

Reactions requiring

"soft" iodination;

kinetic studies.

Bidentate 2,2'-Bipyridine
Chelating effect; alters

geometry.

Mechanistic probes;

metal-organic

frameworks.

Counterion Engineering
The counterion dictates solubility and the "tightness" of the ion pair, which influences reactivity.

Tetrafluoroborate (

): The standard. Good balance of safety and solubility in DCM/MeCN.

Hexafluorophosphate (

): Often used to decrease water solubility or alter crystallization properties.

Triflate (

): Increases electrophilicity due to the weakly coordinating nature of the triflate anion, though
often less stable than the

salt.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1142845?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solid-Phase Analogues (Green Chemistry)
To facilitate purification, Polymer-Supported Barluenga’s Reagent was developed.

Structure: Poly(4-vinylpyridine) cross-linked resin is treated with

and a silver salt (e.g.,

) or via ion exchange.

Advantage: The reagent is a solid bead. After the reaction, the "spent" reagent (protonated

polymer) is removed by filtration, eliminating pyridine contamination in the product.

Mechanistic Pathways
The utility of Barluenga's reagent lies in its ability to transfer an iodonium ion (

) to a

-system (alkene/alkyne), forming a three-membered iodonium intermediate. This intermediate
is then opened by a nucleophile.

Diagram: Mechanism of Iodolactonization
The following diagram illustrates the activation of an alkene-carboxylic acid by

.
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Click to download full resolution via product page

Caption: Mechanistic pathway of iodolactonization mediated by Barluenga's Reagent, involving

iodonium transfer and intramolecular nucleophilic attack.
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Experimental Protocols
Synthesis of Barluenga’s Reagent ( )
This protocol ensures the formation of a stable, free-flowing powder.

Materials:

Iodine (

): 1.0 eq

Pyridine: 2.2 eq

Silver Tetrafluoroborate (

): 1.1 eq

Solvent: Dry Dichloromethane (DCM)

Procedure:

Preparation: In a flame-dried flask under nitrogen, dissolve

(e.g., 2.54 g, 10 mmol) in dry DCM (50 mL).

Ligand Addition: Add Pyridine (1.78 mL, 22 mmol) dropwise. The solution will change color.

Salt Metathesis: Add

(2.14 g, 11 mmol) in one portion. A yellow precipitate (AgI) will form immediately.

Reaction: Stir vigorously for 30 minutes at room temperature.

Purification: Filter the mixture through a pad of Celite to remove AgI.

Isolation: Concentrate the filtrate to ~10 mL and add diethyl ether (slowly) to precipitate the

product.

Drying: Filter the white/off-white crystals and dry under vacuum.
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Yield: Typically 85-95%.

Storage: Store in a desiccator away from light.

Application: Iodofunctionalization of an Alkene
Objective: Synthesis of a trans-1-iodo-2-methoxy-cyclohexane.

Procedure:

Dissolve cyclohexene (1.0 eq) in dry DCM/Methanol (10:1 ratio).

Add

(1.1 eq) in one portion at 0°C.

Stir at 0°C for 30 mins, then warm to RT for 1 hour.

Quench with 10% aqueous sodium thiosulfate (removes residual iodine color).

Extract with DCM, dry over

, and concentrate.

Purify via silica gel chromatography.

Comparative Analysis of Reagents
The following table compares Barluenga's reagent with its historical and modern analogues.
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Reagent Active Species Counterion Stability
Atom
Economy

/ AgOAc complex Acetate Low (in situ) Poor (Ag waste)

IDCP
Moderate

(Explosive risk)
Moderate

Barluenga's
High (Shelf-

stable)
Good

Polymer-IPy2

Polymer-

-

High

(Recyclable)

Excellent

(Green)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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